molecular formula C8H4BrFO B3035030 4-Bromo-5-fluorobenzofuran CAS No. 286836-29-1

4-Bromo-5-fluorobenzofuran

Cat. No.: B3035030
CAS No.: 286836-29-1
M. Wt: 215.02 g/mol
InChI Key: BPTQDIYJVPPMKF-UHFFFAOYSA-N
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Description

4-Bromo-5-fluorobenzofuran is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a benzofuran ring Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Benzofuran derivatives, in general, have been found to exhibit significant pharmacological properties

Mode of Action

The exact mode of action of 4-Bromo-5-fluorobenzofuran is currently unknown due to the lack of specific studies on this compound. It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.

Biochemical Pathways

It’s known that benzofuran derivatives can be involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . More research is needed to elucidate the specific biochemical pathways affected by this compound.

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the storage temperature for this compound is recommended to be between 2-8°C , indicating that temperature could be a significant environmental factor affecting its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluorobenzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method is the direct bromination of 5-fluorobenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process includes the synthesis of intermediate compounds followed by selective halogenation. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluorobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced benzofuran derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various functionalized benzofuran derivatives.
  • Oxidation reactions produce quinones or other oxidized products.
  • Reduction reactions result in partially or fully reduced benzofuran derivatives.

Scientific Research Applications

4-Bromo-5-fluorobenzofuran has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, dyes, and polymers with specific properties.

Comparison with Similar Compounds

  • 4-Bromo-7-methoxy-2-(trifluoromethyl)benzofuran
  • 3-Fluorobenzofuran
  • 2-Trifluoromethylfuran

Comparison: 4-Bromo-5-fluorobenzofuran is unique due to the specific positioning of bromine and fluorine atoms on the benzofuran ring, which imparts distinct reactivity and biological properties. Compared to other similar compounds, it may exhibit different pharmacological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-bromo-5-fluoro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTQDIYJVPPMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Beginning with 3 gm (13 mMol) 2-allyl-3-bromo-4-fluorophenol, the title compound was prepared in 98% yield essentially by the procedure described in Preparation XXVII with the exception that the cyclization/dehydration step was performed using sulfuric acid in toluene.
Name
2-allyl-3-bromo-4-fluorophenol
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
XXVII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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